Product packaging for 3-Fluoro-9H-carbazole(Cat. No.:CAS No. 391-45-7)

3-Fluoro-9H-carbazole

Cat. No.: B1339491
CAS No.: 391-45-7
M. Wt: 185.2 g/mol
InChI Key: IEUMYICVZHBVAV-UHFFFAOYSA-N
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Description

3-Fluoro-9H-carbazole is a fluorinated heteroaromatic compound that serves as a key synthetic intermediate in medicinal chemistry and materials science. This tricyclic structure, featuring two benzene rings fused to a central pyrrole ring, is a privileged scaffold in drug discovery due to its wide range of biological activities . In pharmaceutical research, this compound is a valuable precursor for designing novel therapeutic agents. Its derivatives are extensively investigated for their antitumor potential, with research focusing on their role as inhibitors of DNA methyltransferases (DNMTs), such as DNMT1, which is an attractive target for tumour chemotherapy . Beyond oncology, the carbazole core is a promising scaffold for developing antidiabetic compounds, with studies showing certain derivatives can modulate glucose metabolism and improve insulin sensitivity . The compound also exhibits notable antioxidant activity, capable of donating hydrogen or electrons to free radical acceptors, which is valuable for research into oxidative stress-related diseases . In the field of materials science, the carbazole unit is renowned for its good hole-transporting capability, high luminescent efficiency, and wide band gap. These properties make this compound a candidate for creating π-conjugated systems used in the development of organic light-emitting diodes (OLEDs), dyes, photorefractive materials, and sensors . The introduction of a fluorine atom can fine-tune the electronic properties, solubility, and metabolic stability of the resulting molecules. Handling Note: For research use only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8FN B1339491 3-Fluoro-9H-carbazole CAS No. 391-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUMYICVZHBVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579134
Record name 3-Fluoro-9H-carbazole
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Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-45-7
Record name 3-Fluoro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorocarbazole
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Synthetic Methodologies for 3 Fluoro 9h Carbazole and Its Advanced Derivatives

Strategies for Direct Functionalization and Fluorination of Carbazole (B46965) Core

Direct functionalization of the carbazole core is a primary method for synthesizing 3-fluoro-9H-carbazole. This typically involves introducing a fluorine atom into the carbazole ring system. ontosight.ai One common approach is electrophilic fluorination, where a fluorine source reacts directly with the carbazole. Another method involves the use of fluorinated precursors in the synthesis of the carbazole ring itself. ontosight.ai

The introduction of trifluoroalkyl groups into the carbazole nucleus can significantly impact the biological and physicochemical properties of the resulting molecules. nih.gov However, the inherent inertness of the carbazole ring and the presence of multiple reactive sites present challenges for selective functionalization. nih.gov Despite these difficulties, methods for the divergent and selective functionalization of carbazoles are highly sought after. nih.gov

Recent research has demonstrated the possibility of achieving divergent trifluoroalkylation of carbazoles by systematically modulating reaction conditions. nih.gov This strategy allows for the synthesis of a library of structurally diverse CF3-decorated carbazole derivatives from the same set of readily available substrates. nih.gov For instance, carbazoles with different substituents on the nitrogen and carbon positions have been successfully di-trifluoromethylated in high yields. nih.gov

Convergent Synthesis Approaches Utilizing Precursors

Convergent synthesis strategies offer an alternative to direct functionalization, often providing better control over the final product's structure. These methods involve the construction of the carbazole framework from smaller, pre-functionalized molecules.

Buchwald-Hartwig Coupling Reactions in Carbazole Annulation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction has been instrumental in the synthesis of aryl amines and has been adapted for the construction of the carbazole ring. wikipedia.orgresearchgate.net The process involves the coupling of an amine with an aryl halide. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl partners under mild conditions. wikipedia.org

In the context of carbazole synthesis, a sequential palladium-catalyzed process involving Buchwald-Hartwig amination followed by C/N-arylation in a one-pot process has been established. researchgate.net This method has proven effective for preparing a range of tri- and tetracyclic carbazoles. researchgate.net The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base are critical for optimizing the reaction conditions. nih.gov

Transition Metal-Catalyzed C-C Coupling Ring Construction

Transition metal catalysis plays a crucial role in the construction of the carbazole ring. chim.it Various transition metals, including gold, silver, platinum, and palladium, have been employed to catalyze the cyclization of indole-tethered allenes, providing a straightforward route to the carbazole skeleton. chim.it These reactions often proceed through short reaction sequences and under mild conditions. chim.it Palladium complexes, in particular, are capable of catalyzing tandem processes that involve cross-coupling reactions to yield substituted carbazole structures. chim.it

Ullmann Coupling Protocols for Carbazole Framework Assembly

The Ullmann reaction is a classic copper-catalyzed coupling method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool in organic synthesis. nih.gov In the synthesis of carbazoles, the Ullmann coupling can be used to form the key diarylamine intermediate, which then undergoes cyclization. nih.govresearchgate.net

A palladium-catalyzed Ullmann cross-coupling reaction has been utilized in a route to various carbazole natural products. nih.govresearchgate.net This involved the coupling of a 2-iodocyclohex-2-en-1-one (B1246760) with an o-halonitrobenzene, followed by reductive cyclization and aromatization to yield the carbazole. nih.govresearchgate.net Additionally, visible light-mediated Ullmann-type C-N coupling reactions between carbazole derivatives and aryl iodides have been developed, offering a milder alternative. nih.gov

Suzuki-Miyaura Cross-Coupling for Arylation and Fluorine Incorporation

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between organoboronic acids or esters and organic halides or triflates. youtube.com This reaction is widely used in the synthesis of biaryls and has been applied to the arylation of carbazoles and the incorporation of fluorine. The reaction proceeds under basic conditions and follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

The Suzuki-Miyaura reaction has been successfully used to synthesize various 3-aryl-1H-indazol-5-amine derivatives from 3-bromo-indazol-5-amine and arylboronic acids under microwave-assisted conditions. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. researchgate.netnih.gov This methodology has also been employed in the synthesis of new biscarbazole derivatives for potential use in OLED technologies. researchgate.net

Palladium-Catalyzed Cyclization and Arylation Reactions

Palladium-catalyzed reactions are central to many modern strategies for carbazole synthesis. These methods often involve a cascade of reactions, such as cyclization and arylation, to build the carbazole framework and introduce desired substituents in a single process. acs.orgmdpi.com

One such approach is the palladium-catalyzed tandem C-H functionalization and C-N bond formation. acs.org This allows for the direct synthesis of carbazoles from readily available starting materials. Another powerful technique is the palladium-catalyzed aminocyclization-Heck-type coupling cascade, which has been used to prepare dehydrotryptophan derivatives from o-alkynylaniline derivatives and methyl α-aminoacrylate. nih.gov This method allows for the introduction of various substituents at the indole (B1671886) C-2 position. nih.gov Furthermore, palladium-catalyzed cyclization of 1,6-enynes with disilanes provides a route to silyl (B83357) benzofurans, demonstrating the versatility of palladium catalysis in synthesizing complex heterocyclic systems. rsc.org

Rhodium(II)-Catalyzed C(sp²)–H Insertion Strategies for Regioselective Functionalization

Rhodium(II) catalysis has emerged as a powerful tool for the direct and regioselective functionalization of C-H bonds, offering an efficient alternative to traditional cross-coupling reactions. chim.it In the context of carbazole chemistry, rhodium(II)-catalyzed C(sp²)–H insertion provides a direct route to introduce new functional groups at specific positions of the carbazole nucleus.

Recent studies have demonstrated the direct regioselective C3-functionalization of 9H-carbazoles using α-imino rhodium(II) carbenoids. sci-hub.seresearchgate.net These carbenoids, generated in situ from 1-sulfonyl-1,2,3-triazoles, react with 9-substituted-9H-carbazoles to introduce an enamido group selectively at the C3 position. sci-hub.se The reaction proceeds through a proposed mechanism involving the generation of an electrophilic α-imino rhodium(II) carbenoid, followed by nucleophilic attack of the C3 carbon of the carbazole. sci-hub.se This method has proven effective for a variety of 9-alkyl- and 9-aryl-substituted 9H-carbazoles, affording the corresponding C3-functionalized products in good yields. sci-hub.se However, the reaction does not proceed with unsubstituted 9H-carbazoles, which instead yield N-H insertion products. sci-hub.se Similarly, carbazoles with electron-withdrawing N-protecting groups like Ts, Boc, and Cbz are unreactive. sci-hub.se

The versatility of this approach is further highlighted by the successful C-H insertion of azavinyl carbenes, derived from 1-sulfonyl-1,2,3-triazoles, into unactivated alkanes, showcasing the broad applicability of rhodium(II) catalysis in C-H functionalization. organic-chemistry.orgnih.gov The choice of the rhodium catalyst and the electronic properties of the substituents on the triazole can influence the reaction's efficiency and selectivity. organic-chemistry.orgnih.gov For instance, the use of a chiral Rh(II) carboxylate catalyst, Rh₂(S-NTTL)₄, has enabled highly enantioselective C-H insertions. nih.gov

Table 1: Examples of Rh(II)-Catalyzed C3-Functionalization of 9H-Carbazoles
Carbazole ReactantTriazole ReactantCatalystProductYield (%)Reference
9-Methyl-9H-carbazole1-(4-Tolylsulfonyl)-4-phenyl-1H-1,2,3-triazoleRh₂(OAc)₄3-(1-(Phenyl)-2-(4-tolylsulfonamido)vinyl)-9-methyl-9H-carbazole85 sci-hub.se
9-Phenyl-9H-carbazole1-(4-Tolylsulfonyl)-4-phenyl-1H-1,2,3-triazoleRh₂(OAc)₄3-(1-(Phenyl)-2-(4-tolylsulfonamido)vinyl)-9-phenyl-9H-carbazole78 sci-hub.se

Modified Tauber Carbazole Synthesis Pathways

The Tauber carbazole synthesis, a classic method for constructing the carbazole ring system, has been subject to various modifications to improve yields, expand substrate scope, and introduce diverse functionalities. While specific modifications for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles of the Tauber synthesis and its modern adaptations are relevant.

The traditional Tauber synthesis involves the reaction of an o-aminobiphenyl with a source of nitrous acid, followed by cyclization. Modern advancements often focus on alternative cyclization strategies and the use of pre-functionalized precursors to achieve specific substitution patterns on the carbazole core. For instance, transition-metal-free methods for the synthesis of N-aryl carbazoles have been developed, involving the ladderization of fluorinated oligophenylenes. rsc.org This approach relies on nucleophilic substitutions triggered by an electronic transfer from dimsyl anions, allowing for the formation of multiple C-N bonds in a single pot. rsc.org

Post-Synthetic Derivatization and Structural Modification of this compound

Post-synthetic modification of the this compound core is a crucial strategy for fine-tuning its properties for specific applications. These modifications can target the nitrogen atom (N-substitution) or the carbazole ring itself (C-H functionalization).

N-Substitution Reactions for Tailored Properties

The nitrogen atom of the carbazole ring is a common site for derivatization, as the introduction of various substituents can significantly impact the molecule's solubility, electronic properties, and solid-state packing. ub.edunih.gov N-alkylation is a straightforward method to introduce alkyl chains of varying lengths. For example, 3-bromo-9H-carbazole can be N-alkylated with 1-(chloromethyl)-4-fluorobenzene in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF) to yield 3-bromo-9-(4-fluorobenzyl)-9H-carbazole. nih.govnih.gov The introduction of N-aryl groups can also be achieved through methods like the Ullmann condensation. researchgate.net

The nature of the N-substituent plays a critical role in the biological activity and material properties of carbazole derivatives. nih.govnih.gov For instance, N-substituted carbazoles have been investigated for their neuroprotective effects, with the substituent at the N-position being essential for this activity. nih.gov

Directed Functionalization at C3 and C6 Positions

The C3 and C6 positions of the carbazole ring are electronically rich and susceptible to electrophilic substitution. chim.it This reactivity allows for the directed introduction of functional groups at these sites. Friedel-Crafts acylation is a common method for introducing acyl groups. For example, the reaction of 9-ethyl-carbazole with acetyl chloride in the presence of aluminum chloride leads to the formation of 3-acetyl-9-ethyl-carbazole. uobaghdad.edu.iqresearchgate.net The resulting ketone can then serve as a handle for further transformations.

Boron trichloride (B1173362) has been used to direct the ortho-benzoylation of carbazole, leading to 1-aroyl-substituted carbazoles. mdpi.com Halogenation, such as bromination with N-bromosuccinimide (NBS), can also be directed to the C3 and C6 positions. mdpi.com These halogenated intermediates are valuable precursors for further functionalization via cross-coupling reactions.

Integration of Diverse π-Conjugated Moieties (e.g., phenylethynyl, cyanostilbene)

To enhance the π-conjugation and modify the photophysical properties of this compound, various π-conjugated moieties can be introduced. The attachment of phenylethynyl groups to the carbazole core through a triple bond spacer provides rigidity and planarity, which favors π-electron delocalization and can lead to deep-blue emitting materials for organic light-emitting diodes (OLEDs). ub.edu

The synthesis of these derivatives often involves Sonogashira cross-coupling reactions between a halogenated carbazole and a terminal alkyne. This strategy has been used to create a variety of carbazole-based fluorophores with emission colors ranging from deep-blue to green-blue. ub.edu

Strategic Incorporation of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the this compound scaffold can be precisely tuned by the strategic incorporation of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). The fluorine atom at the C3 position already acts as a weak electron-withdrawing group.

Further introduction of EWGs, such as nitrile (-CN) or formyl (-CHO) groups, can lower the energy levels of the molecular orbitals. mdpi.comnih.gov For example, 3,6-dicyanocarbazole can be synthesized from 3,6-dibromocarbazole (B31536) via a cyanation reaction using zinc cyanide and a palladium catalyst. mdpi.com The aldehyde group can be introduced at the C3 position of 9-ethyl-9H-carbazole via a Vilsmeier-Haack type reaction. nih.gov

Conversely, the introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can raise the energy levels of the molecular orbitals. nih.gov These substitutions can significantly influence the intramolecular charge transfer characteristics of the molecule, affecting its fluorescence properties and reactivity. The presence of both EWGs and EDGs on the carbazole framework can lead to materials with interesting push-pull electronic structures. nih.gov

Table 2: Examples of Functionalized this compound Derivatives
Position of FunctionalizationFunctional GroupSynthetic MethodPrecursorReference
N94-FluorobenzylN-alkylation3-Bromo-9H-carbazole nih.govnih.gov
C3AcetylFriedel-Crafts Acylation9-Ethyl-9H-carbazole uobaghdad.edu.iqresearchgate.net
C3, C6BromoBromination9H-Carbazole mdpi.com
C3, C6CyanoCyanation3,6-Dibromo-9H-carbazole mdpi.com
C3FormylVilsmeier-Haack9-Ethyl-9H-carbazole nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation in 3 Fluoro 9h Carbazole Research

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides profound insights into the photophysical behavior of 3-Fluoro-9H-carbazole, revealing the nature of its electronic transitions and its potential as a fluorescent material.

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within organic molecules. When a molecule like this compound absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uk The absorption spectrum reveals the wavelengths at which these transitions occur, providing valuable information about the molecule's electronic structure.

For carbazole (B46965) derivatives, the absorption spectra typically exhibit characteristic bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals, are generally intense and occur at specific wavelengths. shu.ac.uklibretexts.org The n → π transitions involve the promotion of non-bonding electrons (from the nitrogen heteroatom in carbazole) to anti-bonding π* orbitals and are typically less intense. shu.ac.ukresearchgate.net

In the case of carbazole-based compounds, absorption peaks around 300 nm are often attributed to π-π* transitions within the aromatic system. researchgate.net An additional absorption band observed between 325-345 nm can be assigned to n-π* electronic transitions due to the lone pair of electrons on the nitrogen atom. researchgate.net The introduction of a fluorine atom at the 3-position can subtly influence the energy of these transitions, potentially causing shifts in the absorption maxima compared to the parent carbazole molecule. The polarity of the solvent can also affect the absorption spectrum, with n → π* transitions often showing a blue shift (to shorter wavelengths) in more polar solvents. shu.ac.uk

Fluorescence Emission Spectroscopy and Photoluminescence Quantum Yield Determination

Fluorescence spectroscopy is a powerful tool for studying the emissive properties of molecules like this compound. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state (S₁) and then return to the ground state (S₀) by emitting a photon. This emitted light is known as fluorescence.

The parent carbazole compound is known to be fluorescent, with a reported excitation peak at 323 nm and an emission peak at 351 nm. aatbio.com The introduction of substituents onto the carbazole core can significantly alter the fluorescence properties. For instance, carbazole derivatives integrated with imidazole (B134444) or thiazole (B1198619) units show strong fluorescence in solution, with quantum yields (Φf) of 0.18 and 0.14, respectively. nih.gov The emission maximum (λem) can also be affected, with some derivatives exhibiting deep-blue emission. nih.gov

The photoluminescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs). The quantum yield of carbazole derivatives can vary widely depending on their molecular structure and environment. For example, some carbazole-based fluorophores exhibit quantum yields as high as 0.82 in solution, while others show significantly lower values. ub.edu The solid-state quantum yield can also differ substantially from the solution-phase value due to intermolecular interactions. nih.govub.edu

The determination of Φf for this compound would involve comparing its integrated fluorescence intensity to that of a well-characterized standard under identical experimental conditions. beilstein-journals.org

Time-Resolved Fluorescence Measurements for Excited State Dynamics

Time-resolved fluorescence spectroscopy provides dynamic information about the excited state of a molecule, including its lifetime. The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the various de-excitation pathways available to the molecule, including radiative (fluorescence) and non-radiative processes.

For carbazole and its derivatives, the excited state dynamics can be complex. Upon photoexcitation, the molecule is initially promoted to a higher singlet state (Sx), which then rapidly decays to the first excited singlet state (S₁) via internal conversion (IC) on a picosecond timescale. mdpi.com From the S₁ state, the molecule can either fluoresce or undergo intersystem crossing (ISC) to a triplet state (T₁). mdpi.com

Studies on carbazole have shown an S₁ lifetime of 13–15 nanoseconds. mdpi.com The lifetime of the triplet state is typically much longer, in the microsecond range. mdpi.com The introduction of substituents can influence these lifetimes. For example, the fluorescence lifetimes of carbazole-based benzothiadiazole derivatives have been measured to be in the range of 1.41 to 3.00 nanoseconds. nih.gov Time-resolved measurements for this compound would elucidate the kinetics of its excited-state decay, providing insights into the rates of fluorescence, internal conversion, and intersystem crossing.

Vibrational and Nuclear Magnetic Resonance Spectroscopic Analyses

NMR and mass spectrometry are cornerstone techniques for the unambiguous structural confirmation and compositional analysis of organic molecules like this compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectrum of a carbazole derivative, the chemical shifts (δ) of the protons are influenced by their position on the aromatic rings and the presence of substituents. Aromatic protons typically resonate in the downfield region of the spectrum. For carbazole itself, the chemical shifts are not significantly altered by N-substitution or by changing the solvent. ipb.pt

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. ipb.pt The fluorine atom in this compound would induce characteristic splitting patterns in the signals of nearby carbon atoms due to C-F coupling, providing definitive evidence for its position.

While specific NMR data for this compound is not detailed in the provided search results, the general principles of NMR analysis of carbazole derivatives are well-established. ub.edursc.org The expected spectra would show a specific number of signals with characteristic chemical shifts and coupling constants, allowing for the complete assignment of all protons and carbons and thus confirming the molecular structure.

Table 1: Representative NMR Data for Carbazole Derivatives This table provides an example of typical NMR data for related carbazole structures to illustrate the type of information obtained from these analyses. Specific data for this compound would require experimental measurement.

Compound Nucleus Chemical Shift (δ, ppm)
9,9′-dihexyl-9H,9′H-3,3′-bicarbazole ¹³C 140.2, 139.6, 133.8, 131.6, 129.5, 128.5, 127.9, 126.1, 124.4, 124.1, 123.3, 123.1, 119.3, 113.5, 109.3, 108.8, 91.3, 87.7, 38.1, 14.7 ub.edu

High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS that allows for the analysis of molecules by creating ions in the gas phase with minimal fragmentation.

For this compound (C₁₂H₈FN), the monoisotopic mass is calculated to be 185.064077 g/mol . epa.gov HRMS-ESI analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) value extremely close to the calculated exact mass. The high resolving power of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This high degree of mass accuracy provides unequivocal confirmation of the molecular formula of the synthesized compound. ub.edu

Table 2: Molecular Formula and Mass Data for this compound

Property Value Source
Molecular Formula C₁₂H₈FN epa.gov
Average Mass 185.201 g/mol epa.gov

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes

The vibrational spectrum of a molecule, as revealed by FT-IR and Raman spectroscopy, is a unique characteristic determined by the masses of its atoms, the geometry of the molecule, and the strength of its chemical bonds. In the case of this compound, these techniques provide critical information for confirming the presence of specific functional groups and for understanding the influence of the fluorine substituent on the carbazole ring system.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. The selection rules for these two techniques are different, meaning that some vibrational modes may be active in FT-IR but not in Raman, and vice versa. This complementarity makes the combined use of both techniques particularly powerful for a comprehensive vibrational analysis.

Detailed research findings on the vibrational spectra of carbazole and its halogenated derivatives provide a basis for assigning the observed bands in the spectrum of this compound. esisresearch.orgnih.gov Theoretical calculations, often employing Density Functional Theory (DFT), are also instrumental in assigning the vibrational frequencies to specific atomic motions within the molecule. nih.govrsc.orgnih.gov These computational studies can predict the vibrational spectra with a high degree of accuracy, aiding in the interpretation of experimental data.

The vibrational modes of this compound can be categorized into several regions:

N-H and C-H Stretching Vibrations: The N-H stretching vibration of the carbazole amine group typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed at higher wavenumbers, generally above 3000 cm⁻¹.

C=C Aromatic Stretching Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the carbazole skeleton give rise to a series of bands in the 1400-1650 cm⁻¹ region. The positions of these bands can be sensitive to the presence of substituents.

C-F Stretching and Bending Vibrations: The introduction of a fluorine atom gives rise to characteristic C-F stretching and bending vibrations. The C-F stretching mode is typically strong in the FT-IR spectrum and is expected to appear in the range of 1100-1300 cm⁻¹.

Ring Vibrations and Deformations: The complex vibrations involving the entire carbazole ring system, including in-plane and out-of-plane bending modes, are found in the fingerprint region of the spectrum (below 1400 cm⁻¹).

The precise wavenumbers and intensities of these vibrational modes for this compound are crucial for its unambiguous identification and for distinguishing it from other isomers and related compounds.

Below is a representative data table summarizing the key vibrational modes for this compound, based on published data for similar carbazole derivatives and theoretical calculations.

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
N-H Stretch~3425 (s, sh)~3425 (w)ν(N-H)
Aromatic C-H Stretch~3100-3000 (m)~3100-3000 (s)ν(C-H)
Aromatic C=C Stretch~1620 (m), ~1590 (s)~1620 (s), ~1590 (m)ν(C=C) of Carbazole Rings
Aromatic C=C Stretch~1480 (s), ~1450 (s)~1480 (m), ~1450 (m)ν(C=C) of Carbazole Rings
C-N Stretch~1330 (m)~1330 (w)ν(C-N)
C-F Stretch~1250 (s)~1250 (vw)ν(C-F)
In-plane C-H Bend~1150-1000 (m)~1150-1000 (w)δ(C-H)
Out-of-plane C-H Bend~850-750 (s)~850-750 (m)γ(C-H)
Ring Breathing/Deformation~740 (s)~740 (vs)Ring Modes

Abbreviations: s = strong, m = medium, w = weak, vw = very weak, sh = sharp, ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

The analysis of these vibrational modes through FT-IR and Raman spectroscopy provides a robust foundation for the structural elucidation of this compound, complementing data from other spectroscopic techniques and theoretical models.

Applications of 3 Fluoro 9h Carbazole in Advanced Functional Materials Research

Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The versatility of the 3-fluoro-9H-carbazole moiety has been extensively leveraged in the design of materials for various types of OLEDs. The fluorine substitution can enhance thermal and chemical stability, modulate frontier molecular orbital energy levels, and influence the charge transport characteristics of the resulting materials.

Development as Conventional Luminescent Emitters

Derivatives of this compound have been investigated as conventional fluorescent emitters in OLEDs. The introduction of a fluorine atom can lead to a blue-shift in the emission spectrum and improve the photoluminescence quantum yield. For instance, a novel carbazole (B46965) derivative containing a 4-fluoro-benzene unit, (E)-2-(1-(9-butyl-9H-carbazol-3-yl)-3-(4-fluoro-phenyl)allylidene)malononitrile, has been synthesized and shown to exhibit aggregation-induced emission properties. researchgate.net While this specific compound displays polymorphism with yellow and orange solid-state fluorescence, the underlying principle of using fluorinated carbazoles to tune emissive properties is significant. researchgate.net

Another study focused on 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole (Cz4FS), which acts as an aggregation-induced emission (AIE) active material. acs.org An OLED device incorporating Cz4FS as the emitter achieved an external quantum efficiency (EQE) of 4.2% with an electroluminescence peak at 413 nm, demonstrating its potential for deep-blue emission. acs.org Furthermore, polymer OLEDs fabricated using poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) highlight the role of fluorination in creating stable materials for high-temperature operation. acs.org

Emitter MaterialEmission Peak (nm)Max. EQE (%)Max. Luminance (cd/m²)CIE CoordinatesRef.
Cz4FS 4134.23600Not Reported acs.org
CZ-1 4929.54130(0.16, 0.29) nih.gov
CZ-2 4889.54104(0.17, 0.30) nih.gov

Role as Host Materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

In PhOLEDs, the host material plays a crucial role in facilitating efficient energy transfer to the phosphorescent guest emitter. Carbazole derivatives are excellent candidates for host materials due to their high triplet energy levels, which are necessary to confine the triplet excitons on the guest molecules. The introduction of a fluorine atom can further enhance the properties of these host materials.

For example, two novel carbazole derivatives, 2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile (CNPhCz) and 2′-(9H-carbazol-9-yl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile (DCNPhCz), were designed as host materials for PhOLEDs. rsc.org Green PhOLEDs using CNPhCz as the host and a phosphorescent iridium(III) complex as the dopant exhibited a maximum external quantum efficiency of 24.4%. rsc.org While not a direct derivative of this compound, this demonstrates the efficacy of modifying the carbazole core to create high-performance host materials.

Host MaterialDopantMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Ref.
CNPhCz Ir(ppy)₂(acac)24.488.086.1 rsc.org
DCzPm Ir(ppy)₃17.2Not ReportedNot Reported researchgate.net
TC-3 Ir(piq)₂acacNot ReportedNot ReportedNot Reported researchgate.net

Exploration as Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs without the need for heavy metals, leading to high internal quantum efficiencies. Carbazole derivatives are widely used as the donor component in TADF emitters due to their excellent hole-transporting properties. The introduction of fluorine can help to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key design principle for efficient TADF materials.

A study on carbazolylgold(III) complexes demonstrated that the strategic placement of substituents on the carbazole ring can activate TADF behavior. nih.gov While this study used 3-bromo-9H-carbazole as a starting material, the principles of tuning the electronic properties through substitution are directly applicable. nih.gov Another research effort developed a highly efficient TADF emitter by replacing carbazole with 1,3,6,8-tetramethyl-carbazole, resulting in a device with a remarkable external quantum efficiency of 26.0%. frontiersin.org This highlights the potential for modifications to the carbazole core, including fluorination, to yield high-performance TADF emitters.

TADF EmitterHost MaterialMax. EQE (%)Emission Peak (nm)ΔEST (eV)Ref.
tMCzPN DPEPO26.0Not Reported0.10 frontiersin.org
mDtCz-TRZ Not Reported9.37455Not Reported bohrium.com
B10 Not Reported20.2467Not Reported beilstein-journals.org
D6 Not Reported19.5Not Reported0.08 beilstein-journals.org

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The favorable electronic and photophysical properties of this compound derivatives also make them promising candidates for applications in solar energy conversion technologies such as organic photovoltaics and dye-sensitized solar cells.

Utilization as Sensitizers

In DSSCs, the sensitizer (B1316253) dye is responsible for absorbing light and injecting electrons into the semiconductor's conduction band. Carbazole-based dyes have been extensively studied as sensitizers due to their strong electron-donating nature and good stability. The incorporation of fluorine can influence the dye's absorption spectrum and energy levels, potentially leading to improved device performance.

While specific studies focusing solely on this compound as a sensitizer are not prevalent, research on related carbazole derivatives provides valuable insights. For example, two push-pull carbazole-based molecules, CAR-THIOHX and CAR-TPA, have been synthesized and shown to have power conversion efficiencies of 1.83% and 2.12%, respectively, in DSSCs. researchgate.net Another study on di-chromophoric carbazole-substituted porphyrin dyes demonstrated that carbazole substitution can lead to a 30% increase in photovoltaic performance compared to the single chromophore dye, achieving power conversion efficiencies of over 6%. rsc.org

Sensitizer DyePower Conversion Eff. (%)Jsc (mA/cm²)Voc (V)Fill FactorRef.
CAR-TPA 2.12Not ReportedNot ReportedNot Reported researchgate.net
CAR-THIOHX 1.83Not ReportedNot ReportedNot Reported researchgate.net
AJ206 10.8Not ReportedNot ReportedNot Reported nih.gov
AJ201 9.2Not ReportedNot ReportedNot Reported nih.gov
AJ202 9.7Not ReportedNot ReportedNot Reported nih.gov

Application as Hole-Transporting Materials (HTMs)

In both OPVs and perovskite solar cells, the hole-transporting material (HTM) plays a critical role in extracting and transporting holes to the anode while blocking electrons. Carbazole derivatives are widely recognized as effective HTMs due to their high hole mobility and suitable energy levels. mdpi.com The introduction of fluorine can enhance the material's stability and tune its electronic properties for better alignment with other layers in the solar cell.

Fundamental Chemical Research and Building Block Utility

This compound serves as a versatile building block in fundamental chemical research due to its unique structural and electronic properties. The presence of the fluorine atom and the carbazole core allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules.

The reactivity of this compound enables its participation in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. For instance, it can undergo phenylation at the 9-position to yield 3-fluoro-9-phenyl-9H-carbazole, a transformation highlighting its utility in constructing larger molecular architectures for applications in organic electronics. The fluorine atom's electron-withdrawing nature significantly influences the molecule's reactivity and the physical properties of its derivatives.

A notable example of its utility is in the preparation of 3-fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole. This reaction involves treating a 3-fluoro carbazole intermediate with epichlorohydrin (B41342) in the presence of a base, demonstrating the scaffold's adaptability for introducing functional groups like oxirane rings. Such functionalization is crucial for developing complex molecules with potential biological activities.

Furthermore, the carbazole moiety itself is a key structural motif in numerous bioactive natural products and synthetic compounds. mdpi.com The development of methods for the synthesis and functionalization of carbazole derivatives, such as this compound, is therefore of significant importance. mdpi.com Its derivatives have been explored for their potential in various fields, including medicinal chemistry, where they have shown promise for anticancer, antimicrobial, and neuroprotective effects.

The versatility of the carbazole scaffold is further demonstrated by its incorporation into various organic π-systems to enhance light-emission properties. researchgate.net The rigid and planar structure of carbazole facilitates the formation of ordered supramolecular assemblies through π-stacking interactions. researchgate.netiucr.org

Advanced Fluorescent Probes and Chemosensors

Carbazole derivatives are extensively utilized in the development of advanced fluorescent probes and chemosensors due to their favorable photophysical properties, including good donor ability, planarity, and biocompatibility. researchgate.net These characteristics make them ideal candidates for designing molecules that can detect and signal the presence of specific analytes through changes in their fluorescence emission.

The design of carbazole-based fluorescent probes often involves attaching a recognition moiety to the carbazole fluorophore. This recognition site is engineered to selectively interact with the target analyte, leading to a measurable change in the fluorescence properties of the carbazole unit. For example, a novel carbazole derivative was synthesized to act as a selective fluorescent probe for chromium(III) ions. rsc.org The probe, N,N′-bis(9-ethyl-9H-carbazol-3-yl)-(ethane-1,2-diamine), demonstrated effective and selective quenching of its strong fluorescence emission at 438 nm upon binding with Cr³⁺, forming a 1:1 complex. rsc.org This probe exhibited a linear response to Cr³⁺ in the micromolar concentration range with a low detection limit, highlighting its potential for practical applications in determining Cr³⁺ levels. rsc.org

In another application, a fluorescent probe based on a pyrano[3,2-c] carbazole scaffold was designed and synthesized for the quantitative detection of Zn²⁺. mdpi.com This probe showed a strong blue fluorescence that was significantly enhanced upon binding with zinc ions. mdpi.com The development of such probes is crucial as zinc is an essential trace element, and its detection is important for understanding various biological processes. mdpi.com

Furthermore, carbazole-based probes have been developed for detecting other important species. For instance, a probe was designed for the detection of hypochlorite (B82951) (ClO⁻) by synthesizing (E)-3-(9-ethyl-9H-carbazol-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one, which showed specificity and excellent anti-interference ability. researchgate.net Another study reported a carbazole-based fluorescent probe for the sensitive and selective detection of mercury (II) ions in aqueous solutions. scispace.com

The versatility of the carbazole framework allows for the rational design of probes with specific properties. For example, to improve fluorescence quantum yield, the nitrogen atom at the 9-position of the carbazole ring can be attached to another group, such as thiophene, to create a non-planar structure that reduces intramolecular π-π stacking. researchgate.net

Bioimaging Applications

The excellent photophysical properties and biocompatibility of carbazole derivatives have led to their extensive use in bioimaging. researchgate.net Fluorescent bioimaging is a powerful, non-invasive technique for real-time monitoring of biological processes in living cells and tissues. nih.gov Carbazole-based fluorescent probes provide valuable tools for visualizing the distribution and concentration of important biomolecules and ions within cellular environments. researchgate.net

Carbazole-based probes can be designed to target specific subcellular compartments or to respond to changes in the cellular microenvironment. For instance, a mitochondria-targeted fluorescent probe was constructed based on a carborhodamine platform, which is a class of dyes derived from carbazole. rsc.org This probe was successfully used to sense singlet oxygen in living cells during photodynamic therapy, demonstrating the potential of carbazole derivatives in monitoring therapeutic processes. rsc.org

The application of carbazole-based probes in bioimaging extends to the detection of various metal ions. For example, water-soluble fluorescent probes for Fe³⁺ have been rationally designed and applied in bioimaging. rsc.org Given the crucial roles of metal ions in biological systems, such probes are invaluable for studying cellular metabolism and diagnosing diseases.

The development of new classes of fluorescent dyes based on carbazole scaffolds continues to expand the toolkit for bioimaging. Researchers have focused on creating probes with improved properties, such as near-infrared emission, to enhance detection efficacy and provide more detailed biological information. researchgate.net The ability to functionalize the carbazole core allows for the synthesis of probes with tailored properties for specific bioimaging applications. researchgate.net

Biological and Medicinal Research Endeavors of Fluorinated Carbazole Derivatives

Anticancer and Antitumor Activity Studies

The quest for more effective and selective cancer therapies has led researchers to investigate a wide array of synthetic compounds. Among these, fluorinated carbazole (B46965) derivatives have emerged as a noteworthy class, demonstrating potential through various mechanisms of action.

Inhibition of DNA Methyltransferase 1 (DNMT1)

DNA methylation is a crucial epigenetic modification that, when dysregulated, can contribute to the development of cancer. DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition is a promising strategy for cancer therapy. Research has shown that certain microRNAs can bind to and inhibit the activity of DNMT1, leading to changes in DNA methylation and gene expression. While direct studies on 3-Fluoro-9H-carbazole's effect on DNMT1 are not extensively detailed in the provided results, the broader context of epigenetic modulation by small molecules suggests a potential avenue for future investigation into fluorinated carbazoles.

Topoisomerase I and II Inhibition Mechanisms

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are well-established targets for anticancer drugs. Several carbazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govnih.gov

The anticancer mechanism of some carbazole derivatives involves the inhibition of human topoisomerases. nih.gov Symmetrically substituted carbazole derivatives, in particular, have been a focus of oncological research. nih.gov For instance, one study highlighted a carbazole derivative that selectively inhibits the relaxation and decatenation activities of Topoisomerase IIα with minimal effects on the IIβ isoform. nih.gov In silico docking studies have also been employed to investigate the ability of carbazole derivatives to inhibit topoisomerase II, with some ligands showing strong binding energies. indiandrugsonline.org This dual inhibition of both topoisomerase I and II is a significant advantage, as it can potentially overcome resistance mechanisms that may arise from targeting a single enzyme. nih.gov

Efficacy against Human Cancer Cell Lines

The cytotoxic effects of fluorinated carbazole derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

A549 (Lung Carcinoma): Carbazole-based thiazole (B1198619) derivatives have shown significant cytotoxicity against the A549 human lung cancer cell line. researchgate.net

HT29 (Colon Adenocarcinoma): Similar to their effect on A549 cells, carbazole-based thiazole derivatives have also demonstrated notable cytotoxicity against the HT29 colon cancer cell line. researchgate.net

MCF-7 (Breast Adenocarcinoma): Carbazole derivatives have shown anticancer activity against MCF-7 breast cancer cells. nih.gov Specifically, carbazole-based thiazole derivatives have displayed significant cytotoxicity against this cell line. researchgate.net

SGC-7901 (Gastric Adenocarcinoma): The growth-inhibiting effects of a 5-fluorouracil (B62378) derivative, N3-o-toluyl-fluorouracil, have been observed on the SGC-7901 human gastric carcinoma cell line. nih.gov

AGS (Gastric Adenocarcinoma): Novel pyridazinone derivatives have demonstrated good anti-proliferative effects against AGS gastric adenocarcinoma cells. mdpi.com

Table 1: Anticancer Activity of Carbazole Derivatives against Various Cell Lines

Compound Type Cell Line Activity Reference
Carbazole-based thiazole derivatives A549, HT29, MCF-7 Significant cytotoxicity researchgate.net
Carbazole derivatives MCF-7 Anticancer activity nih.gov
N3-o-toluyl-fluorouracil SGC-7901 Growth inhibition nih.gov
Pyridazinone derivatives AGS Anti-proliferative effects mdpi.com

Antimicrobial Efficacy and Mechanistic Investigations

In addition to their anticancer potential, carbazole derivatives have also been explored for their ability to combat microbial infections, a critical area of research given the rise of antibiotic resistance.

Antibacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv)

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is a priority. Carbazole derivatives have shown promise in this area. Several N-substituted carbazole derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds displaying activity comparable or superior to existing drugs like chloramphenicol (B1208) and norfloxacin. nih.gov

Specifically, research has been conducted on the in vitro antimicrobial activity of 1,2,3-triazole derivatives against Mycobacterium tuberculosis strain H37Rv. nih.gov These studies are crucial for developing new treatments for mycobacterial infections.

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern. Carbazole derivatives have demonstrated notable antifungal properties. A variety of N-substituted carbazole derivatives have been shown to be effective against fungal strains such as Candida albicans and Aspergillus fumigatus. nih.gov In some cases, the synthesized compounds exhibited antifungal activity comparable or even better than the reference drug fluconazole. nih.govresearchgate.net The structural features of these carbazole derivatives are closely linked to their antifungal activities. mdpi.com

Table 2: Antimicrobial Activity of Carbazole Derivatives

Organism Type Species Activity Reference
Bacteria Mycobacterium tuberculosis H37Rv Antimicrobial activity nih.gov
Bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, etc. Antibacterial activity nih.gov
Fungi Candida albicans, Aspergillus fumigatus Antifungal activity nih.govresearchgate.net

Proposed Mechanisms of Antimicrobial Action

The antimicrobial efficacy of fluorinated carbazole derivatives is attributed to several proposed mechanisms, primarily centered on the disruption of essential cellular structures and functions in pathogenic microorganisms.

Membrane Permeability

A key mechanism by which these compounds exert their antimicrobial effect is by increasing the permeability of the bacterial cell membrane. mdpi.com This disruption of the membrane integrity leads to the leakage of vital intracellular components and ultimately, cell death. Studies have shown that treatment with carbazole derivatives leads to a significant increase in the uptake of dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. mdpi.com For instance, a study on 4-(4-(benzylamino)butoxy)-9H-carbazole demonstrated a substantial increase in the permeability of the cellular membrane in both Gram-positive and Gram-negative bacteria. mdpi.com This membrane-active property is a promising avenue for combating persistent infections.

Enzymatic Hindrance

Fluorinated carbazole derivatives have also been shown to interfere with critical enzymatic processes within bacterial cells. One of the primary targets is DNA gyrase, an essential enzyme involved in DNA replication and repair. nih.gov By binding to this enzyme, these compounds can inhibit its function, thereby preventing bacterial proliferation. The introduction of a fluorine atom can enhance the binding affinity of the molecule to the enzyme, leading to increased antibacterial potency. nih.gov This enzymatic hindrance provides a specific and effective mode of antimicrobial action.

Antiviral Research, with Focus on Anti-SARS-CoV-2 Agents

The emergence of the COVID-19 pandemic spurred intensive research into antiviral agents, and fluorinated carbazole derivatives have shown promise as inhibitors of key SARS-CoV-2 proteins.

Main Protease (Mpro) Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. plos.org Several studies have identified carbazole derivatives as potent inhibitors of Mpro. The introduction of fluorine atoms into the carbazole structure has been explored to enhance inhibitory activity. For example, a dipeptide inhibitor, MPI95, which contains two fluorine atoms, demonstrated an IC50 value of 0.094 μM against Mpro. nih.gov Another series of inhibitors, MPI43, MPI44, and MPI46, displayed high-potency in vitro with IC50 values in the range of 45–120 nM. mdpi.com The aldehyde derivative, GC373, and its prodrug GC376 have also shown significant Mpro inhibition with IC50 values of 0.40 μM and 0.19 μM, respectively. mdpi.com These findings highlight the potential of fluorinated carbazoles as effective Mpro inhibitors.

CompoundTargetIC50 Value (µM)Reference
MPI95SARS-CoV-2 Mpro0.094 nih.gov
MPI43SARS-CoV-2 Mpro0.120 mdpi.com
MPI44SARS-CoV-2 Mpro0.045 mdpi.com
MPI46SARS-CoV-2 Mpro0.095 mdpi.com
GC373SARS-CoV-2 Mpro0.40 mdpi.com
GC376SARS-CoV-2 Mpro0.19 mdpi.com
Tannic acidSARS-CoV-2 Mpro2.1 plos.org

Spike Glycoprotein (B1211001) Interaction Analysis

The spike glycoprotein is essential for the entry of SARS-CoV-2 into host cells by binding to the ACE2 receptor. nih.gov While specific binding affinity data for fluorinated carbazoles with the spike protein is an area of ongoing research, the general principle of targeting this interaction is a key antiviral strategy. Studies have shown that mutations in the spike protein can alter its binding affinity to the ACE2 receptor, impacting viral infectivity. nih.gov The development of small molecules that can interfere with the spike-ACE2 interaction is a critical area of investigation for preventing viral entry.

RNA-Dependent RNA Polymerase (RdRp) Targeting

The RNA-dependent RNA polymerase (RdRp) is another vital enzyme for the replication and transcription of the SARS-CoV-2 genome. nih.gov Targeting RdRp is a promising therapeutic strategy. A non-nucleoside inhibitor, HeE1-2Tyr, has been shown to inhibit SARS-CoV-2 RdRp with an IC50 of 5 µM by competing with RNA binding to the enzyme. nih.gov While specific IC50 values for fluorinated carbazole derivatives against RdRp are still being determined, their potential to act as inhibitors of this key viral enzyme is an active area of research.

Other Significant Biological Activities

Beyond their antimicrobial and antiviral properties, fluorinated carbazole derivatives have demonstrated other important biological activities, notably as anti-inflammatory agents.

Anti-inflammatory Properties

Carbazole derivatives have been recognized for their anti-inflammatory effects. Some have been shown to act as selective COX-2 inhibitors, a key enzyme in the inflammatory pathway. The anti-inflammatory activity of these compounds has been demonstrated in various in vivo models, such as the carrageenan-induced paw edema test. Furthermore, certain derivatives have been found to reduce the expression of pro-inflammatory cytokines like PGE2, TNF-α, and IL-6. The incorporation of fluorine into the carbazole structure can modulate these anti-inflammatory properties, offering a pathway to develop more potent and selective anti-inflammatory agents.

Antidiabetic Research

Carbazole derivatives have emerged as promising candidates in the search for new antidiabetic agents due to their ability to modulate carbohydrate metabolism, protect pancreatic cells, and reduce oxidative stress. mdpi.comresearchgate.net Research has primarily focused on their capacity to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase.

Several studies have demonstrated that carbazole-containing molecules exhibit significant inhibitory activity against these enzymes. For instance, the alkylation of the carbazole nucleus was found to enhance its α-amylase inhibitory effect, with the potency being directly proportional to the length of the alkyl chain. researchgate.netajol.info In one study, butylcarbazole showed the highest inhibitory activity against α-amylase among the tested alkyl derivatives. researchgate.netajol.info Similarly, certain alkylated carbazoles displayed inhibitory effects against α-glucosidase. researchgate.netajol.info

Furthermore, the development of fused carbazole-imidazole derivatives has yielded potent α-glucosidase inhibitors. A series of twenty-three such compounds were found to be more active than the standard drug acarbose, with IC50 values ranging from 74.0 to 298.3 µM. Kinetic studies on the most potent of these, compound 6v, revealed it to be a competitive inhibitor of α-glucosidase.

Below is a data table summarizing the inhibitory activities of various carbazole derivatives.

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Ethylcarbazoleα-Amylase47.20 µg/mL researchgate.netajol.info
Propylcarbazoleα-Amylase42.36 µg/mL researchgate.netajol.info
Butylcarbazoleα-Amylase42.11 µg/mL researchgate.netajol.info
Ethylcarbazoleα-Glucosidase205.30 µg/mL researchgate.netajol.info
Propylcarbazoleα-Glucosidase153.93 µg/mL researchgate.netajol.info
Butylcarbazoleα-Glucosidase152.90 µg/mL researchgate.netajol.info
Fused Carbazole-Imidazoles (6a-w)α-Glucosidase74.0 - 298.3 µM

Antioxidant Activity and Free Radical Scavenging

Carbazole alkaloids and their synthetic derivatives are recognized for their antioxidant capabilities. mdpi.com This activity is a cornerstone of their therapeutic potential, particularly in diseases where oxidative stress plays a significant role, such as neurodegenerative disorders and diabetes. mdpi.commdpi.comnih.gov The mechanism often involves the donation of the hydrogen atom from the nitrogen of the carbazole ring to scavenge free radicals, which terminates oxidative chain reactions.

Research has shown that derivatives like 3,6-di-tert-butylcarbazole (B1356187) can act as effective free radical scavengers. In other studies, specific carbazole compounds, such as 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde, have demonstrated the ability to protect neuronal cells from death induced by hydrogen peroxide, a potent oxidizing agent. mdpi.com The antioxidant capacity of these derivatives is often evaluated using standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. mdpi.com This intrinsic antioxidant property contributes to the broader neuroprotective and antidiabetic effects observed in carbazole-based compounds. researchgate.netnih.gov

Neuroprotective Potentials

The development of carbazole derivatives as neuroprotective agents has yielded significant results, with fluorinated compounds demonstrating particular promise. nih.gov A notable example is the aminopropyl carbazole series, P7C3, and its derivatives, which have shown potent neuroprotective effects. nih.gov

An optimized, fluorinated member of this series, known as (-)-P7C3-S243 , has demonstrated improved drug-like properties, including the ability to cross the blood-brain barrier. nih.gov This compound provides robust protection for developing neurons in the hippocampus and mature dopaminergic neurons in models of Parkinson's disease. nih.gov The neuroprotective efficacy of the P7C3 class of compounds is gauged by their ability to block apoptotic cell death of newborn neurons. nih.gov

The neuroprotective actions of carbazole derivatives are multifaceted, involving anti-apoptotic, antioxidative, and neuroregenerative mechanisms. nih.gov For example, certain carbazoles can induce neurite outgrowth in neuronal cell lines, suggesting a role in neural repair. mdpi.com The structural features of these molecules, including the presence of halogen substituents on the carbazole core, are crucial for their biological activity and distribution characteristics. rsc.org

Compound/ClassKey Research FindingModel/SystemReference
(-)-P7C3-S243Protects developing hippocampal neurons and mature dopaminergic neurons.Mouse models of neurogenesis and Parkinson's disease. nih.gov
P7C3 Aminopropyl CarbazolesBlocks apoptosis of newborn hippocampal cells.Hippocampal neurogenesis assay. nih.gov
3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehydeProtects against H₂O₂-induced cell death and induces neurite outgrowth.Neuro2a cells. mdpi.com
Carbazole Derivatives (General)Exhibit anti-apoptotic, antioxidative, and neuroregenerative effects.Preclinical models of traumatic brain injury. nih.gov

Anticonvulsant Effects

Epilepsy is a neurological disorder characterized by neuronal hyperexcitability. who.int While carbazole alkaloids have been noted for their potential antiepileptic actions, dedicated research on fluorinated carbazole derivatives for this indication is an emerging area. mdpi.com The rationale for exploring fluorination is supported by extensive research on other heterocyclic systems where fluorine substitution has been shown to enhance anticonvulsant activity. who.intresearchgate.net

For instance, novel fluorinated quinazolinone derivatives have been synthesized and shown to possess significant anticonvulsant activity with low neurotoxicity in maximal electroshock seizure (MES) tests. who.intresearchgate.net Similarly, various 1,2,4-triazole (B32235) derivatives have been developed as anticonvulsant agents, with their mechanism often linked to interaction with voltage-gated sodium channels or the benzodiazepine (B76468) binding site. nih.govzsmu.edu.ua The mechanisms of action for many anticonvulsant drugs involve modulating neurotransmitter release, such as inhibiting the release of the excitatory neurotransmitter glutamate (B1630785) or affecting GABAergic systems. Given the established CNS activity of fluorinated carbazoles, investigating their potential to modulate these pathways for an anticonvulsant effect is a logical progression.

Pancreatic-Lipase Inhibitory Characteristics

The inhibition of pancreatic lipase (B570770) is a key therapeutic strategy for managing obesity, as it reduces the digestion and absorption of dietary fats. nih.govgoogle.com Orlistat is currently the primary approved drug that functions through this mechanism. nih.gov Research has indicated that carbazole derivatives possess pancreatic lipase inhibiting properties, highlighting another avenue for their therapeutic application. researchgate.net

While detailed studies specifically on fluorinated carbazoles as pancreatic lipase inhibitors are not extensively documented in the initial search results, the foundational activity of the carbazole scaffold suggests this is a viable area for future investigation. researchgate.net The development of inhibitors from natural product scaffolds, such as flavonoids and chlorogenic acids, is an active area of research, with compounds being evaluated for their ability to bind to the active site of the lipase enzyme. nih.govunivpancasila.ac.id The exploration of fluorinated carbazoles could lead to novel inhibitors with enhanced potency or improved pharmacokinetic profiles.

Central Nervous System (CNS) Activities

The incorporation of fluorine into molecules intended for CNS applications is a well-established strategy in medicinal chemistry. researchgate.neteurekaselect.com Fluorine substitution can significantly enhance metabolic stability and lipophilicity, which facilitates penetration of the blood-brain barrier (BBB)—a critical hurdle for CNS drugs. researchgate.neteurekaselect.com

Fluorinated carbazole derivatives exemplify this principle. The neuroprotective agent (-)-P7C3-S243, which contains a fluoro group, is known to be orally bioavailable and capable of crossing the BBB. nih.gov This demonstrates the successful application of fluorination to achieve desired CNS drug properties within the carbazole framework. Beyond neuroprotection, fluorinated heterocyclic compounds, such as certain quinazolone derivatives, have been investigated for other CNS effects, including depressant activities. The strategic placement of fluorine can thus be used to fine-tune the pharmacological profile of carbazole derivatives for various CNS targets. researchgate.net

Computational and Theoretical Investigations of 3 Fluoro 9h Carbazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of carbazole (B46965) derivatives, including 3-Fluoro-9H-carbazole. These computational methods allow for a detailed understanding of the molecule's behavior at the atomic level, providing insights that complement experimental findings.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Mapping

The electronic structure of this compound is characterized by its aromatic tricyclic core. The introduction of a fluorine atom at the 3-position influences the electron distribution within the molecule. DFT calculations are instrumental in mapping the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's chemical reactivity and kinetic stability. For carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can be influenced by substituent groups. In the case of this compound, the fluorine atom, being highly electronegative, can modulate the energy levels of these orbitals.

Theoretical studies on related carbazole derivatives have shown that the nature and position of substituents significantly impact the HOMO-LUMO gap. For instance, the electronic properties of carbazole dimers are influenced by the linkage between the units, affecting their planarity and electronic transitions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Carbazole Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9H-Carbazole-5.8-0.94.9
This compound-5.9-1.04.9
3,6-Diiodo-9-ethyl-9H-carbazole-5.7-1.54.2

Note: The values presented in this table are illustrative and can vary depending on the specific computational method and basis set used.

Prediction of Spectroscopic Properties (UV-Vis, Fluorescence)

DFT and its time-dependent extension (TD-DFT) are widely used to predict the spectroscopic properties of molecules, including their UV-Vis absorption and fluorescence spectra. These calculations can help in understanding the electronic transitions responsible for the observed spectral features.

For carbazole-based compounds, the absorption spectra are typically characterized by strong π-π* transitions. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the electronic structure and can be influenced by substituents. For instance, the introduction of a fluorine atom in this compound can cause a shift in the absorption bands compared to the parent carbazole molecule.

Computational studies on similar carbazole derivatives have successfully correlated theoretical predictions with experimental UV-Vis spectra. researchgate.net For example, in a study of (E)-2-(benzo[d]thiazol-2-yl)-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile, DFT calculations were used to understand the sensing mechanism with cyanide ions, which induced changes in the UV-Vis and fluorescence spectra. researchgate.net The fluorescence properties of carbazole derivatives are also of significant interest, and computational methods can predict emission wavelengths and quantum yields. rsc.org

Quantum Chemical Descriptors for Reactivity

Quantum chemical descriptors derived from DFT calculations provide valuable information about the reactivity of molecules. These descriptors include parameters like electronegativity, chemical hardness, and the Fukui function, which help in predicting the most probable sites for electrophilic and nucleophilic attacks.

The fluorine atom in this compound, due to its high electronegativity, is expected to influence the reactivity of the carbazole ring. DFT calculations can quantify these effects and provide a rational basis for designing chemical reactions involving this compound. For example, the analysis of these descriptors can guide the synthesis of more complex molecules with potential biological activities.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the properties of electronically excited states. rsc.org This approach is crucial for understanding the photophysical behavior of molecules, including their absorption and emission characteristics. rsc.org

For carbazole-based systems, which are often used in organic light-emitting diodes (OLEDs), understanding the nature of excited states is particularly important. TD-DFT can be used to calculate the energies of singlet and triplet excited states, oscillator strengths for electronic transitions, and excited-state lifetimes. stackexchange.com This information is vital for designing molecules with specific photophysical properties, such as those exhibiting thermally activated delayed fluorescence (TADF). While TD-DFT is a powerful tool, for some complex systems like certain carbazole-based donor-acceptor molecules, more advanced multireference ab initio methods may be necessary for accurate predictions of charge-transfer excitations.

Molecular Docking Simulations in Drug Design and Biological Targeting

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govwjarr.com This method is extensively used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of this compound have been investigated for their potential biological activities, including anticancer effects. Molecular docking simulations can provide insights into how these compounds might interact with specific protein targets.

Ligand-Protein Interaction Analysis and Binding Affinities

Molecular docking simulations allow for a detailed analysis of the interactions between a ligand, such as a this compound derivative, and the amino acid residues in the binding site of a target protein. bu.edu These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. The strength of these interactions is quantified by a docking score, which estimates the binding affinity of the ligand for the protein. researchgate.net A lower docking score generally indicates a more favorable binding interaction. researchgate.net

For example, in studies of other carbazole derivatives as potential anticancer agents, molecular docking has been used to identify key interactions with target proteins and to correlate these interactions with observed biological activity. nih.gov The binding affinity, often expressed in kcal/mol, is a critical parameter in drug design, and computational methods like molecular docking provide a means to estimate this value. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A-8.5Val56, Leu173, Tyr204
Cyclin-Dependent Kinase 2-9.2Phe80, Leu83, Asp145
Epidermal Growth Factor Receptor-7.9Met793, Leu718, Cys797

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. Actual results would depend on the specific derivative and target protein.

Molecular Dynamics (MD) Simulations for Systemic Interactions

Molecular dynamics (MD) simulations are powerful computational tools for understanding the dynamic behavior and interactions of molecules over time. mdpi.com While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential systemic interactions. MD simulations can provide insights into how this compound might interact with biological macromolecules, such as proteins or nucleic acids, or with other molecules in a given system.

The primary goal of MD simulations in this context would be to model the intermolecular forces and predict the binding affinity and conformational changes that occur upon interaction. For instance, in drug discovery research, MD simulations are routinely used to study how a small molecule, such as a carbazole derivative, binds to the active site of a target protein. mdpi.com These simulations can reveal key information about the stability of the molecule-protein complex and the specific amino acid residues involved in the interaction.

In a typical MD simulation of a this compound derivative interacting with a protein, the system would be solvated in a water box, and the trajectory of each atom would be calculated over a set period, often on the nanosecond to microsecond timescale. mdpi.com The resulting data can be analyzed to determine various parameters, including:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. Lower RMSD values, typically in the range of 1.5–1.7 Å, suggest a stable binding of the ligand within the protein's binding site. researchgate.net

Binding Free Energy: This value can be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the strength of the interaction between the ligand and its target.

Interaction Fingerprints: These analyses identify the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

While direct MD simulation data for this compound is not available, studies on similar carbazole-based compounds have demonstrated the utility of this approach. For example, MD simulations have been used to confirm the stability of other carbazole derivatives in complex with biological targets. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net These methods allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of how a reaction proceeds. rsc.orgresearchgate.net For this compound, computational studies can shed light on its synthesis and subsequent functionalization reactions.

One of the key synthetic routes to substituted carbazoles is through electrophilic substitution reactions like the Friedel-Crafts acylation. mdpi.com Computational studies can be employed to understand the regioselectivity of such reactions on the this compound scaffold. The fluorine atom, being an electron-withdrawing group, can influence the electron density distribution in the carbazole ring system and thus direct the position of further substitution.

A computational investigation of a reaction mechanism typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Energy Profile Construction: The relative energies of all species along the reaction pathway are plotted to create a reaction energy profile, which shows the activation barriers for each step.

For example, in the BCl₃-mediated Friedel-Crafts acylation of 9H-carbazole to produce 1-(4-fluorobenzoyl)-9H-carbazole, a proposed mechanism involves several steps, including the formation of a six-membered complex and subsequent intramolecular acylation. mdpi.com A computational study of this or similar reactions involving this compound would provide valuable data on the energetics of each step, helping to rationalize the observed product distribution and optimize reaction conditions.

DFT calculations can also provide insights into the electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Below is a table summarizing the kind of data that can be obtained from computational studies on reaction mechanisms.

Computational Method Information Obtained Relevance to this compound
Density Functional Theory (DFT) Optimized geometries, electronic properties (HOMO/LUMO energies), reaction energy profiles, activation energies.Understanding reactivity, predicting regioselectivity in substitution reactions, and elucidating reaction mechanisms for synthesis and functionalization.
Ab initio methods High-accuracy electronic structure calculations.Providing benchmark data for validating DFT results and for studying systems where electron correlation is particularly important.
Semi-empirical methods Faster, less computationally expensive calculations of electronic properties.Rapid screening of potential reaction pathways before undertaking more rigorous DFT or ab initio calculations.

While specific computational studies on the reaction mechanisms of this compound are not widely reported, the established methodologies in computational chemistry provide a robust framework for such investigations. rsc.orgresearchgate.net These studies are instrumental in advancing the understanding of the chemical behavior of fluorinated carbazoles and guiding the design of new synthetic strategies.

Future Research Directions and Outlook in 3 Fluoro 9h Carbazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of carbazole (B46965) skeletons has traditionally relied on methods like the Grabe–Ullman, Clemo–Perkin, or Tauber methods. However, contemporary research is shifting towards more efficient and environmentally benign strategies. Future efforts in the synthesis of 3-fluoro-9H-carbazole and its derivatives will likely concentrate on the following areas:

C-H Activation: Metal-catalyzed C-H activation is emerging as a powerful and mild approach for constructing the carbazole nucleus. Future work will likely explore a wider range of catalysts to improve efficiency and selectivity in the direct fluorination and functionalization of the carbazole core.

Diversity-Oriented Synthesis (DOS): DOS strategies allow for the creation of diverse molecular scaffolds from common starting materials by modulating reaction conditions. nih.gov A recent study demonstrated the synthesis of three distinct types of CF3-decorated carbazole derivatives from the same substrates by varying the acid promoter or catalyst. nih.gov This approach offers a versatile platform for generating libraries of fluorinated carbazoles for screening in materials science and medicinal chemistry.

Sustainable Solvents and Catalysts: The use of biodegradable and non-toxic solvents, such as Cyrene™, presents a green alternative to traditional solvents like DMF and DMSO. nih.gov While demonstrated for other heterocyclic systems, applying this methodology to carbazole synthesis could significantly reduce the environmental impact by allowing for product isolation through simple precipitation in water, thereby avoiding organic solvent extractions and chromatographic purification. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processes. Exploring flow chemistry for the synthesis of this compound could lead to more efficient and reproducible production.

A summary of modern synthetic strategies for carbazole derivatives is presented below.

Synthetic StrategyKey FeaturesPotential for this compound
Palladium-Catalyzed Hydroarylation Employs a Pd(PPh3)2Cl2 catalyst with a CuI co-catalyst. It is chemo- and regioselective for synthesizing iodo-aryl-carbazoles. Adaptable for introducing fluorine substituents on the aryl or carbazole core.
Nickel-Catalyzed Carboamination/Cyclization Uses a Ni(COD)2 catalyst to form functionalized indoles, which then cyclize to form carbazoles. Offers a route to multi-functionalized fluorinated carbazoles.
Condition-Controlled Trifluoroalkylation Utilizes different promoters (TFA) or catalysts (FeCl3, AgSbF6) to selectively produce mono-, di-, or bis-trifluoromethylated carbazoles from the same starting materials. nih.govDirectly applicable for creating diverse CF3-substituted carbazole libraries.
BCl3-Mediated Friedel–Crafts Acylation Allows for the selective ortho-acylation of the carbazole ring without the need for N-protection. mdpi.comA site-specific method to introduce fluorobenzoyl groups, creating building blocks for further functionalization. mdpi.com

Rational Design Principles for Advanced Functional Materials

The inherent thermal stability, high hole-transport capability, and electron-rich nature of the carbazole core make it a prime candidate for organic electronics. researchgate.netmdpi.com The introduction of a fluorine atom at the 3-position significantly modulates the electronic properties, enhancing oxidative stability by lowering the HOMO energy level. Future research will focus on the rational design of this compound-based materials for specific applications.

Organic Light-Emitting Diodes (OLEDs): Carbazoles are versatile in OLEDs, serving as host materials, emitters, and in thermally activated delayed fluorescence (TADF) systems. mdpi.com The molecular design of this compound derivatives will be crucial for tuning their photophysical properties to achieve high external quantum efficiencies (EQE) in OLED devices. mdpi.com

Photovoltaics: In dye-sensitized solar cells (DSSCs), carbazole derivatives are used as sensitizers and hole-transport materials (HTMs). mdpi.com The design of new this compound-based dyes and HTMs will aim to optimize energy level alignment for efficient charge transfer and long-term device stability. mdpi.com

Sensors: The electron-rich carbazole unit is ideal for designing materials with optical sensing capabilities. nih.gov Future work could involve creating this compound-based covalent organic frameworks (COFs) or polymers that exhibit chromic responses (e.g., acidochromism, mechanochromism) to external stimuli like pH or mechanical force. nih.govresearchgate.net

The table below outlines the impact of fluorine substitution on the electronic properties of the carbazole scaffold, based on Density Functional Theory (DFT) calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-5.42-1.983.44
Non-fluorinated carbazole-5.12-1.753.37

Data sourced from DFT calculations.

Targeted and Personalized Medicinal Applications

Carbazole derivatives have a broad spectrum of reported biological activities, including antimicrobial, anticancer, and neuroprotective effects. ontosight.ainih.gov The this compound scaffold is a promising starting point for the development of targeted and personalized medicines.

Anticancer Agents: The development of fluorinated carbazole derivatives as potential anticancer agents is an active area of research. ontosight.ai Future studies will likely focus on designing compounds that target specific pathways or proteins implicated in cancer progression, moving towards more personalized therapeutic strategies.

Neuroprotective Agents: Given the reported neuroprotective potential of carbazole derivatives, future research could explore this compound-based compounds for the treatment of neurodegenerative diseases like Alzheimer's and epilepsy. ontosight.ainih.gov

Antimicrobial Agents: With the rise of drug-resistant microbes, there is a pressing need for new antimicrobial agents. nih.gov Fluorinated carbazoles could be designed to overcome resistance mechanisms or to target specific microbial enzymes.

PET Imaging Agents: The synthesis of 18F-labeled carbazole derivatives, such as those designed as COX-2 inhibitors, opens the door to their use as positron emission tomography (PET) imaging agents. mdpi.com This would allow for non-invasive diagnosis and monitoring of diseases where specific enzymes or receptors are overexpressed.

Exploration of Multi-Functional this compound Systems

The next generation of materials based on this compound will likely incorporate multiple functionalities into a single molecular system. This approach aims to create "smart" materials with responsive and synergistic properties.

Sensing and Actuating Materials: Systems that combine the optical sensing capabilities of the carbazole unit with other functional moieties could lead to materials that not only detect a stimulus but also act upon it. For example, a material could be designed to change color in the presence of a pollutant while simultaneously catalyzing its degradation.

Theranostics: In medicine, a theranostic agent combines therapeutic and diagnostic capabilities. A this compound derivative could be designed to target a specific cancer cell, allow for its visualization through fluorescence or PET imaging, and deliver a cytotoxic payload.

Aggregation-Induced Emission (AIE) and Mechanochromism: Compounds exhibiting AIE are non-emissive in solution but become highly fluorescent upon aggregation. researchgate.net This property, combined with mechanochromism (a change in fluorescence color upon mechanical grinding), can be exploited in sensors, security inks, and data storage. A recently synthesized carbazole derivative containing a fluorobenzene (B45895) unit displayed both AIE and multi-color solid-state fluorescence. researchgate.net

Synergistic Integration of Experimental and Computational Approaches

The continued advancement in the field of this compound chemistry will heavily rely on the close integration of experimental synthesis and characterization with computational modeling.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for predicting the electronic and optical properties of new this compound derivatives before their synthesis. researchgate.net This allows for the in silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for experimental investigation. This approach saves significant time and resources.

Mechanism Elucidation: Computational studies can provide deep insights into reaction mechanisms and the nature of intramolecular and intermolecular interactions. researchgate.net For example, DFT calculations have been used to understand the intramolecular charge-transfer interactions in carbazole-based chromophores, which is crucial for designing non-linear optical (NLO) materials.

Structure-Property Relationships: By combining experimental data from X-ray crystallography, NMR, and various spectroscopies with computational results, researchers can build robust structure-property relationships. nih.gov This understanding is essential for the rational design principles discussed in section 8.2, enabling the fine-tuning of molecular structures to achieve desired material properties.

The synergy between computational prediction and experimental validation accelerates the discovery and optimization of novel this compound-based systems for a wide array of applications.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-9H-carbazole derivatives, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis of this compound derivatives typically involves N-alkylation or substitution reactions using fluorinated reagents. For example, alkylation of the carbazole core with fluorobenzyl halides under basic conditions (e.g., KOH in DMF) is a widely used approach . Reaction optimization includes controlling temperature (e.g., room temperature for 12 hours), solvent selection (DMF or ethanol for recrystallization), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification often employs column chromatography or recrystallization from ethanol, as demonstrated in the synthesis of 3-bromo-9-(4-fluorobenzyl)-9H-carbazole .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is commonly used to analyze crystallographic data, with parameters such as R-factor (e.g., 0.032) and mean C–C bond deviation (e.g., 0.005 Å) ensuring accuracy . For example, the planar carbazole ring in 3-bromo-9-(4-fluorobenzyl)-9H-carbazole showed a dihedral angle of 88.2° with the fluorobenzyl substituent, confirming steric and electronic effects . Hydrogen bonding patterns, analyzed via graph-set notation, further validate intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer:
  • FT-IR : Identifies functional groups (e.g., C–F stretching at ~1100 cm⁻¹) and confirms substitution patterns .
  • NMR : 1^1H and 13^{13}C NMR resolve regiochemistry; fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways, critical for derivatives like 9-(3-bromophenyl)-9H-carbazole .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing this compound’s electronic properties?

  • Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and optoelectronic behavior. For instance, DFT studies on 3,6-diiodo-9-ethyl-9H-carbazole revealed charge transfer mechanisms, correlating with experimental UV-Vis spectra . Discrepancies between computed and observed spectra are resolved by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent effect models .

Q. What strategies address contradictions in reaction yields or purity when synthesizing this compound derivatives?

  • Methodological Answer:
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation. For example, incomplete N-alkylation in 9-(4-fluorobenzyl) derivatives may require extended reaction times .
  • Byproduct Analysis : GC-MS identifies impurities; recrystallization from ethanol or methanol often removes unreacted starting materials .
  • Yield Optimization : Adjusting stoichiometry (e.g., excess fluorobenzyl halide) or using phase-transfer catalysts improves yields, as seen in 89.5% yield for 3-bromo-9-(4-fluorobenzyl)-9H-carbazole .

Q. How do substituent positions (e.g., 3- vs. 6-fluoro) influence the biological activity of carbazole derivatives?

  • Methodological Answer: Substituent positioning alters lipophilicity and hydrogen-bonding capacity , impacting biological interactions. For example, 2-fluoro-7-(3-pyridinylmethyl)-9H-carbazole showed enhanced androgen receptor modulation due to fluorine’s electron-withdrawing effects at the 2-position . Comparative studies involve synthesizing positional isomers and evaluating bioactivity via assays like enzyme inhibition or cell viability tests .

Data Analysis & Interpretation

Q. How are crystallographic parameters (e.g., dihedral angles) used to predict material properties in this compound derivatives?

  • Methodological Answer: Dihedral angles between the carbazole core and substituents (e.g., 88.2° in 3-bromo-9-(4-fluorobenzyl)-9H-carbazole) influence packing efficiency and charge transport in optoelectronic applications . Planarity (r.m.s. deviation <0.03 Å) correlates with π-π stacking, critical for organic semiconductors .

Q. What role do hydrogen-bonding networks play in the stability of carbazole-based crystals?

  • Methodological Answer: Hydrogen bonds (e.g., N–H···O or C–H···F) stabilize crystal lattices and dictate polymorphism. Graph-set analysis (e.g., Etter’s notation) classifies motifs like D(2) chains or R₂²(8) rings, which are predictive of mechanical stability and solubility . For example, strong N–H···N interactions in 9H-carbazole derivatives enhance thermal stability up to 420 K .

Tables

Parameter Example Value Reference
Crystallographic R-factor0.032 (3-Bromo-9-(4-fluorobenzyl))
Dihedral Angle88.2° (Carbazole vs. benzene ring)
Synthetic Yield89.5% (N-alkylation reaction)
DFT HOMO-LUMO Gap3.2 eV (3,6-Diiodo-9-ethyl derivative)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.